molecular formula C18H22F2N4O5S B4739107 N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4739107
M. Wt: 444.5 g/mol
InChI Key: GMEAGJQMFQBCLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound with a unique structure that includes difluoromethoxy, methoxyphenyl, and pyrazolylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves multiple steps, starting with the preparation of the core piperidinecarboxamide structure. The difluoromethoxy and methoxyphenyl groups are introduced through specific substitution reactions, while the pyrazolylsulfonyl group is added via sulfonylation reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and scalability, making it possible to produce the compound in significant quantities for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(5-Difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazol-4-yl)methylthio]-4,5-dihydro-5,5-dimethylisoxazole
  • [5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonic acid

Uniqueness

N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O5S/c1-23-11-14(9-21-23)30(26,27)24-7-3-4-12(10-24)17(25)22-13-5-6-15(29-18(19)20)16(8-13)28-2/h5-6,8-9,11-12,18H,3-4,7,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEAGJQMFQBCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=C(C=C3)OC(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

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